molecular formula C14H22FNO4S B15313505 2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

Cat. No.: B15313505
M. Wt: 319.39 g/mol
InChI Key: QBZBXRARFXRADV-UHFFFAOYSA-N
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Description

2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[34]octane-2,8-dicarboxylate is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and three-dimensional framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves multiple steps, starting from readily available starting materials. One common approach is the annulation strategy, which involves the formation of the spirocyclic core through cyclization reactions. The synthesis typically includes the following steps:

    Formation of the Spirocyclic Core: This step involves the cyclization of a linear precursor to form the spirocyclic structure. The reaction conditions often include the use of strong bases or acids to facilitate the cyclization process.

    Introduction of Functional Groups: The tert-butyl, ethyl, fluoro, and thia groups are introduced through various substitution reactions

    Purification and Isolation: The final product is purified using chromatographic techniques to ensure high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and the use of cost-effective reagents are crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove specific functional groups or reduce the oxidation state of certain atoms.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying spirocyclic chemistry and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity is of interest for drug discovery and development. It may serve as a lead compound for designing new pharmaceuticals with specific biological targets.

    Medicine: Research into the compound’s pharmacological properties could lead to the development of new therapeutic agents for treating various diseases.

    Industry: The compound’s unique properties make it suitable for applications in materials science, such as the development of new polymers or advanced materials.

Mechanism of Action

The mechanism of action of 2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

    2-Tert-butyl 8-ethyl 6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate: This compound is similar but lacks the fluoro group, which may affect its chemical and biological properties.

    2-Tert-butyl 8-ethyl 8-fluoro-2,6-diazaspiro[3.4]octane-2,8-dicarboxylate: This compound has a similar structure but with a different arrangement of nitrogen atoms, which may influence its reactivity and applications.

Uniqueness

The presence of the fluoro group in 2-Tert-butyl 8-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate distinguishes it from other similar compounds. Fluorine atoms can significantly impact the compound’s reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H22FNO4S

Molecular Weight

319.39 g/mol

IUPAC Name

2-O-tert-butyl 8-O-ethyl 8-fluoro-6-thia-2-azaspiro[3.4]octane-2,8-dicarboxylate

InChI

InChI=1S/C14H22FNO4S/c1-5-19-10(17)14(15)9-21-8-13(14)6-16(7-13)11(18)20-12(2,3)4/h5-9H2,1-4H3

InChI Key

QBZBXRARFXRADV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CSCC12CN(C2)C(=O)OC(C)(C)C)F

Origin of Product

United States

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